(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile
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Overview
Description
(3,3-Dimethylbicyclo[221]heptan-2-ylidene)propanedinitrile is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with malononitrile under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes a condensation reaction to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propanedinitrile depends on the specific application and reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile in various reactions, interacting with molecular targets through the formation of covalent bonds. The pathways involved may include nucleophilic addition, elimination, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A related compound with a similar bicyclic structure but different functional groups.
Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene): Another compound with a similar bicyclic structure but different substituents.
Uniqueness
(3,3-Dimethylbicyclo[22
Properties
CAS No. |
64203-50-5 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)propanedinitrile |
InChI |
InChI=1S/C12H14N2/c1-12(2)10-4-3-8(5-10)11(12)9(6-13)7-14/h8,10H,3-5H2,1-2H3 |
InChI Key |
GRTZDLUKZITDJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1=C(C#N)C#N)C |
Origin of Product |
United States |
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